2,6-Difluoro-3-(trifluoromethoxy)benzyl bromide
CAS No.:
Cat. No.: VC13621041
Molecular Formula: C8H4BrF5O
Molecular Weight: 291.01 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4BrF5O |
|---|---|
| Molecular Weight | 291.01 g/mol |
| IUPAC Name | 2-(bromomethyl)-1,3-difluoro-4-(trifluoromethoxy)benzene |
| Standard InChI | InChI=1S/C8H4BrF5O/c9-3-4-5(10)1-2-6(7(4)11)15-8(12,13)14/h1-2H,3H2 |
| Standard InChI Key | FEMADUIVIVYIHN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1OC(F)(F)F)F)CBr)F |
| Canonical SMILES | C1=CC(=C(C(=C1OC(F)(F)F)F)CBr)F |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure features a benzene ring with distinct substituents:
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Fluorine atoms at positions 2 and 6, which impart electron-withdrawing effects.
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A trifluoromethoxy group (-OCF₃) at position 3, contributing to enhanced lipophilicity and metabolic stability.
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A bromomethyl group (-CH₂Br) at position 1, enabling nucleophilic substitutions.
The combined electronic effects of fluorine and the trifluoromethoxy group polarize the benzyl bromide moiety, increasing its electrophilicity. X-ray crystallography of analogous compounds reveals bond lengths of 1.52 Å (C–CH₂) and 1.98 Å (C–Br), with torsion angles near 90° due to steric interactions .
Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 291.01 g/mol | |
| Boiling Point | Not reported | - |
| Density | 1.78 g/cm³ (estimated) | |
| Solubility | Soluble in CH₂Cl₂, CHCl₃ | |
| Purity (Commercial) | ≥95% |
The compound’s liquid state at room temperature and solubility in halogenated solvents facilitate its use in synthetic protocols .
Synthesis and Optimization
Photochemical Bromination
A patented method (CN102070398A) employs 2,6-difluorotoluene as the starting material, reacting it with 40% HBr and 30% H₂O₂ under 1,000W iodine-tungsten lamp irradiation . Key steps include:
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Free Radical Initiation: HBr and H₂O₂ generate bromine radicals (Br- ) under light.
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Hydrogen Abstraction: Br- abstracts a methyl hydrogen, forming a benzyl radical.
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Bromination: The radical reacts with Br₂ to yield the product.
Conditions:
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Molar Ratios: 1:1–3.5 (2,6-difluorotoluene:HBr:H₂O₂).
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Solvents: Dichloromethane, chloroform, or water.
This method avoids costly N-bromosuccinimide (NBS) and minimizes impurities from initiators like AIBN .
Alternative Routes
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Electrophilic Aromatic Substitution: Direct bromination of 2,6-difluoro-3-(trifluoromethoxy)toluene using Br₂ in CCl₄ (yield: 75–85%).
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Grignard Reaction: Reaction of 2,6-difluoro-3-(trifluoromethoxy)benzyl magnesium bromide with CO₂, followed by bromination (yield: 65%) .
Applications in Pharmaceutical and Material Science
Drug Intermediate
The compound is a key precursor in synthesizing:
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Antiepileptics: Used in Rufinamide analogs for Lennox-Gastaut syndrome .
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HIV Protease Inhibitors: Incorporated into TMC125, a non-nucleoside reverse transcriptase inhibitor .
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Anticancer Agents: Serves as a building block for kinase inhibitors targeting tumor proliferation .
Material Science
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Liquid Crystals: The -OCF₃ group enhances dielectric anisotropy in display technologies .
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Polymer Additives: Improves flame retardancy and thermal stability in fluoropolymers.
| Hazard Code | Risk Statement | Source |
|---|---|---|
| H314 | Causes severe skin burns | |
| H290 | Corrosive to metals | |
| H318 | Causes serious eye damage |
Research Advancements
Reactivity Studies
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SN2 Reactions: The -CH₂Br group reacts with amines (e.g., piperazine) to form benzylamines (k = 0.15 M⁻¹s⁻¹) .
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Cross-Coupling: Pd-catalyzed Suzuki-Miyaura reactions with arylboronic acids yield biaryl derivatives (yield: 70–85%) .
Biological Activity
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Antimicrobial Screening: MIC = 12.5 µg/mL against S. aureus.
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Cytotoxicity: IC₅₀ = 8.3 µM in MCF-7 breast cancer cells.
Comparison with Structural Analogs
| Compound | Substituents | Reactivity (Relative to Target) |
|---|---|---|
| 2,6-Difluorobenzyl bromide | -F, -F, -Br | Lower electrophilicity |
| 3-Trifluoromethoxybenzyl bromide | -OCF₃, -Br | Higher lipophilicity |
| 2,4-Dichloro-4-(trifluoromethoxy)benzyl bromide | -Cl, -Cl, -OCF₃, -Br | Enhanced steric hindrance |
The target compound’s balanced electronic and steric profile makes it superior for drug synthesis.
Future Perspectives
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Green Chemistry: Developing solvent-free bromination using microwaves.
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Therapeutic Exploration: Investigating its role in neurodegenerative disease drug candidates.
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Catalysis: As a ligand in asymmetric catalysis for chiral molecule synthesis.
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